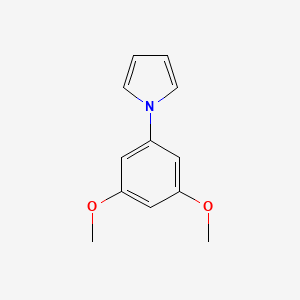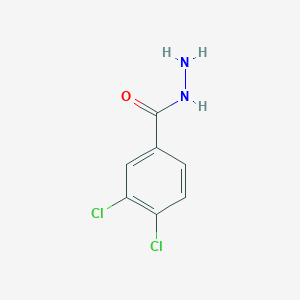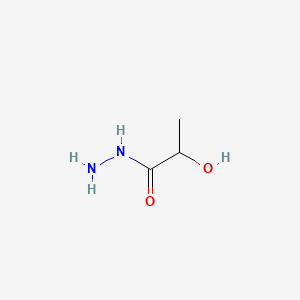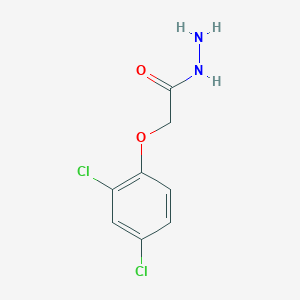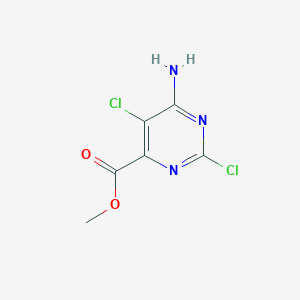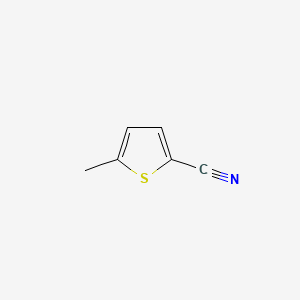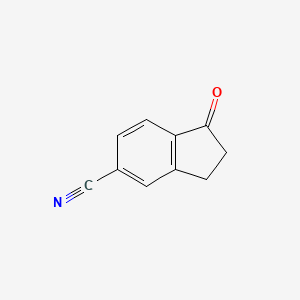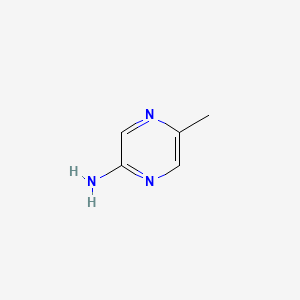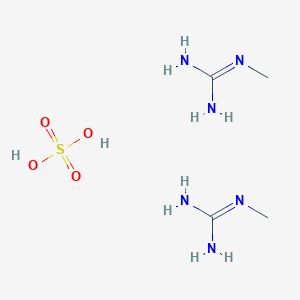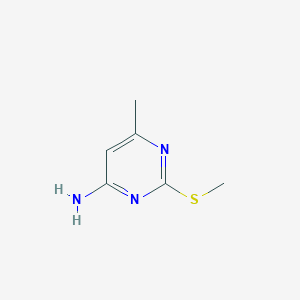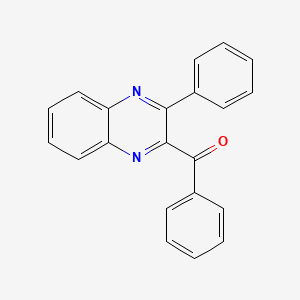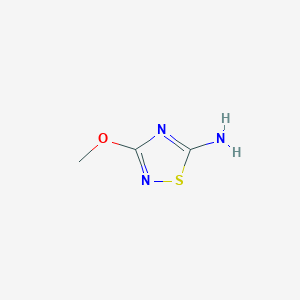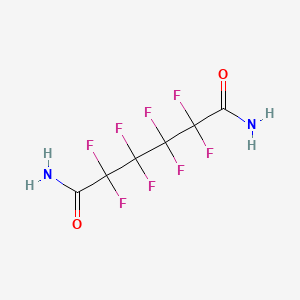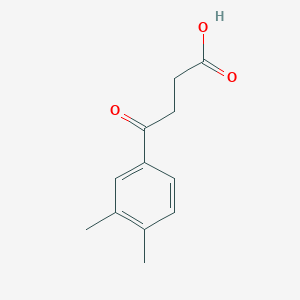
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid
Descripción general
Descripción
“4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is a chemical compound with the CAS Number: 5465-18-9 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is 192.26 . Its molecular formula is C12H16O2 .Chemical Reactions Analysis
While specific chemical reactions involving “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” are not available, there are studies on boron-catalysed direct amidation reactions . These reactions involve the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .Physical And Chemical Properties Analysis
“4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” is a powder at room temperature . It has a molecular weight of 192.26 and a molecular formula of C12H16O2 . The density is 1.053g/cm3 and the boiling point is 328.7ºC at 760 mmHg .Aplicaciones Científicas De Investigación
- Application : This compound is synthesized from p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
- Method of Application : The compound is synthesized in a two-step procedure .
- Results : These types of derivatives are known as relevant therapeutic agents exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
- Application : The interaction between boronic acids and cis-diols has numerous applications in sensing, separation, drug delivery, and materials science .
- Method of Application : A multinuclear (1H, 11B, 19F) NMR spectroscopy approach has been used to investigate the equilibria between bisboronic acids and bisbenzoxaboroles with representative cis-diols, including catechol derivatives .
- Results : The developed method provides valuable and straightforward insight into the nature of the species in solution, and the way in which the equilibria can be affected by the complexation media .
- Application : This compound is synthesized from 2-hydroxy-4,5-dimethylacetophenone .
- Method of Application : The structure of the synthesized hydrazone compound was characterized by melting point, elemental analyses (CHNS), IR, UV, HPLC, 1H NMR and mass spectral studies .
- Results : The structure of the synthesized hydrazone compound was well characterized .
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone
Bisboronic acids and bisbenzoxaboroles with cis-diols
(E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol derivative
- Application : This compound is used in various chemical reactions due to its ability to form stable boronate esters with diols .
- Method of Application : The compound is typically used in Suzuki-Miyaura cross-coupling reactions .
- Results : The reactions involving this compound are known for their high efficiency and selectivity .
- Application : This compound is a derivative of 4-chlorobutyric acid, which is often used in the synthesis of various organic compounds .
- Method of Application : The compound can be synthesized from 4-chlorobutyric acid and 3,4-dimethylphenol .
- Results : The synthesized compound can be used as a building block in the synthesis of more complex molecules .
- Application : The THQ moiety is present in various natural products, which exhibit a broad range of biological activities. It is used in the production of new materials, and it is an important precursor for more complex molecules with bio-utilities .
- Method of Application : The THQ moiety can be synthesized from various starting materials, including 2-aminoethanols and 2-aminopropanols .
- Results : The synthesized THQ derivatives have shown promising results in various biological assays .
3,4-Dimethylphenylboronic acid
4-Chlorobutyric acid, 3,4-dimethylphenyl ester
Tetrahydroquinoline (THQ) moiety
- Application : This study provides mechanistic insights into boron-catalysed direct amidation reactions .
- Method of Application : The study involves a detailed investigation of the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .
- Results : The study proposes that boron-mediated amidation reactions likely proceed via the formation of a dimeric B–X–B motif (X = O, NR), which is uniquely able to provide activation of the carboxylic acid, while orchestrating the delivery of the amine nucleophile to the carbonyl group .
- Application : The Suzuki–Miyaura (SM) coupling reaction is widely used in the formation of carbon–carbon bonds .
- Method of Application : The SM coupling reaction involves the use of organoboron reagents and a metal catalyst .
- Results : The SM coupling reaction is known for its mild reaction conditions, functional group tolerance, and the use of environmentally benign organoboron reagents .
- Application : This compound is used in various chemical reactions due to its ability to form stable boronate esters with diols .
- Method of Application : The compound is typically used in Suzuki-Miyaura cross-coupling reactions .
- Results : The reactions involving this compound are known for their high efficiency and selectivity .
Boron-catalysed direct amidation reactions
Suzuki–Miyaura coupling
3,4-Dimethylphenylboronic acid
Safety And Hazards
The safety information available indicates that “4-(3,4-Dimethylphenyl)-4-oxobutanoic acid” has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3,4-dimethylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-3-4-10(7-9(8)2)11(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIHUHNPOHTZAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311847 | |
| Record name | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |
CAS RN |
51036-98-7 | |
| Record name | 51036-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



